Enhanced Lipophilicity (LogP) Compared to 2-Ethylhexanol
The quaternary carbon structure of 2-Ethyl-2-methylhexan-1-ol increases its calculated octanol-water partition coefficient (LogP) by 0.35 units relative to the widely used C8 analog, 2-ethylhexanol. This provides a quantifiable measure of its increased hydrophobicity .
| Evidence Dimension | Calculated Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 3.17 |
| Comparator Or Baseline | 2-Ethylhexanol (CAS 104-76-7): 2.82 |
| Quantified Difference | ΔLogP = +0.35 |
| Conditions | ACD/Labs Percepta Platform (in silico prediction) |
Why This Matters
A higher LogP value directly correlates with improved solubility in non-polar media and enhanced membrane permeability, which is critical for designing hydrophobic drug delivery systems or formulating lubricants and plasticizers with specific compatibility requirements.
